2-(4-formylphenyl)acetic acid (CAS 34841-47-9) is a highly versatile, bifunctional aromatic compound characterized by an aldehyde group and an aliphatic carboxylic acid separated from the aromatic ring by a methylene spacer. With a molecular weight of 164.16 g/mol and a predicted pKa of 4.06, it serves as a critical intermediate in both pharmaceutical synthesis and advanced materials manufacturing[1]. Unlike fully conjugated analogs, the sp3-hybridized methylene carbon breaks the electronic communication between the electron-withdrawing formyl group and the carboxylic acid, enabling precise, orthogonal reactivity during complex multi-step synthetic workflows .
Attempting to substitute 2-(4-formylphenyl)acetic acid with its closest commercial analog, 4-formylbenzoic acid, fundamentally alters both the electronic and steric profile of the target synthesis [1]. In 4-formylbenzoic acid, the carboxylic acid is directly attached to the aromatic ring, resulting in a fully conjugated, rigid structure with a lower pKa (~3.8) and strong electronic cross-talk between the functional groups. This rigidity prevents the formation of flexible coordination networks in materials science and alters the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs). Furthermore, the lack of the methylene spacer in the benzoic acid analog prevents the specific orthogonal deprotection and sequential functionalization strategies that rely on the aliphatic nature of the acetic acid moiety .
The presence of the methylene spacer in 2-(4-formylphenyl)acetic acid provides a critical electronic buffer between the formyl and carboxylate groups, resulting in a pKa of 4.06 ± 0.10. In contrast, 4-formylbenzoic acid is fully conjugated, lowering its pKa to approximately 3.8 and increasing the electrophilicity of the carbonyl carbon. This decoupling in the target compound allows for selective reductive amination at the aldehyde without prematurely activating or degrading the carboxylic acid under mild conditions .
| Evidence Dimension | Acid dissociation constant (pKa) and electronic conjugation |
| Target Compound Data | pKa 4.06 ± 0.10 (aliphatic acid behavior) |
| Comparator Or Baseline | 4-formylbenzoic acid (pKa ~3.8, fully conjugated) |
| Quantified Difference | ~0.26 pKa unit difference and elimination of resonance communication |
| Conditions | Standard aqueous/mixed-solvent formulation conditions |
Enables selective, sequential functionalization in API synthesis without requiring excessive protecting group manipulations.
Procuring high-purity 2-(4-formylphenyl)acetic acid directly bypasses the severe yield and purity bottlenecks associated with in-house formylation of phenylacetic acid. Standard Vilsmeier-Haack formylation of phenylacetic acid typically yields a mixture of ortho and para isomers, often limiting the isolated yield of the pure para-isomer to below 50% . Commercial 2-(4-formylphenyl)acetic acid, often synthesized via targeted oxidation of 4-(bromomethyl)phenylacetic acid (achieving ~87% conversion yields), provides >98% para-isomer purity, eliminating the need for solvent-intensive chromatographic separations .
| Evidence Dimension | Para-isomer isolated yield and purity |
| Target Compound Data | Procured material (>98% purity, derived from ~87% yield routes) |
| Comparator Or Baseline | In-house formylation of phenylacetic acid (<50% isolated para-isomer yield) |
| Quantified Difference | >37% absolute increase in target isomer availability and elimination of isomer separation |
| Conditions | Industrial scale-up and precursor procurement |
Purchasing the pre-synthesized, high-purity compound drastically reduces downstream purification costs and improves overall batch-to-batch reproducibility.
In the synthesis of Metal-Organic Frameworks (MOFs), the structural rigidity of the linker dictates the final topology. 2-(4-formylphenyl)acetic acid introduces an sp3-hybridized carbon, providing an additional rotational degree of freedom compared to the rigid sp2-sp2 linkage in 4-formylbenzoic acid [1]. This flexibility allows the carboxylate group to adopt non-planar coordination geometries relative to the aromatic ring, which is an absolute requirement for synthesizing dynamic, "breathing" MOFs that can undergo structural transitions upon guest molecule adsorption .
| Evidence Dimension | Linker rotational degrees of freedom |
| Target Compound Data | 1 rotatable bond (sp3-sp2) between ring and carboxylate |
| Comparator Or Baseline | 4-formylbenzoic acid (0 rotatable bonds, rigid planar constraint) |
| Quantified Difference | Introduction of non-planar coordination capability |
| Conditions | Solvothermal MOF synthesis |
Essential for procuring linkers intended for dynamic gas-separation materials where rigid benzoic acid analogs would cause framework collapse or undesired static topologies.
2-(4-formylphenyl)acetic acid is the preferred linker for constructing flexible or "breathing" MOFs used in advanced gas separation and storage. The rotational freedom provided by the methylene spacer allows the framework to dynamically adjust its pore size in response to guest molecules, a function impossible to achieve with rigid analogs like 4-formylbenzoic acid [1].
In pharmaceutical manufacturing, this compound is utilized when an orthogonal synthetic strategy is required. The electronic decoupling of the aldehyde and the aliphatic carboxylic acid allows chemists to perform highly selective reductive aminations at the formyl group without interfering with the acid moiety, streamlining the production of complex active pharmaceutical ingredients .
The distinct reactivity profiles of the aromatic aldehyde and the aliphatic carboxylic acid make this compound an ideal end-capping agent or asymmetric monomer in specialty polymer synthesis. It allows for precise control over polymer chain termination and subsequent cross-linking, leveraging the >98% para-isomer purity to ensure consistent thermomechanical properties across batches .
Irritant